Product packaging for 5,6-Dimethylpyrazine-2,3-diamine(Cat. No.:CAS No. 53114-83-3)

5,6-Dimethylpyrazine-2,3-diamine

Cat. No.: B12110413
CAS No.: 53114-83-3
M. Wt: 138.17 g/mol
InChI Key: PVCTUFKTJGOWKY-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Chemical Science

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in organic chemistry. nih.gov This structural motif is present in a wide array of biologically and technologically important compounds. lifechemicals.com In the realm of medicinal chemistry, the pyrazine ring is a key component in numerous clinically approved drugs, demonstrating its importance in drug design. eurekaselect.comnih.gov Examples include the anti-tuberculosis agent Pyrazinamide and the diuretic Amiloride. lifechemicals.comnih.gov The electron-withdrawing nature of the pyrazine ring and its ability to participate in hydrogen bonding and π-stacking interactions contribute to its diverse pharmacological activities. nih.govmdpi.com Beyond pharmaceuticals, pyrazine-based structures are integral to materials science, finding use in the development of polymers and light-responsive materials for optical and photovoltaic devices. lifechemicals.com

Overview of 5,6-Dimethylpyrazine-2,3-diamine in the Context of Advanced Pyrazine Chemistry Research

Within the broad family of pyrazine derivatives, this compound (CAS No. 53114-83-3) has emerged as a significant building block in advanced chemical research. lookchem.com Its structure, featuring a pyrazine core substituted with two methyl groups and two amino groups on adjacent carbon atoms, provides a unique combination of electronic and steric properties. The diamine functionality, in particular, makes it a valuable precursor for the synthesis of more complex heterocyclic systems and a versatile ligand in coordination chemistry. Researchers are actively exploring its potential in creating novel materials with tailored electronic and photophysical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4 B12110413 5,6-Dimethylpyrazine-2,3-diamine CAS No. 53114-83-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53114-83-3

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5,6-dimethylpyrazine-2,3-diamine

InChI

InChI=1S/C6H10N4/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,7,9)(H2,8,10)

InChI Key

PVCTUFKTJGOWKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)N)C

Origin of Product

United States

Synthesis and Characterization

A common synthetic route to 5,6-Dimethylpyrazine-2,3-diamine involves the reduction of 5,6-dimethyl- nih.govlifechemicals.comeurekaselect.comthiadiazolo[3,4-b]pyrazine. This reaction can be carried out using tin(II) chloride in the presence of hydrogen chloride in a methanol (B129727) solvent at elevated temperatures, with reported yields as high as 87%. lookchem.com

Characterization of this compound is crucial to confirm its identity and purity. The key analytical techniques employed for this purpose are detailed below.

PropertyValue
Molecular Formula C6H10N4
Molecular Weight 138.172 g/mol
Boiling Point 325.5°C at 760 mmHg
Flash Point 176.8°C
Density 1.222 g/cm³
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Exact Mass 138.090546336
A summary of the key physicochemical properties of this compound. lookchem.com

Chemical Reactivity and Derivatization

The chemical behavior of 5,6-Dimethylpyrazine-2,3-diamine is largely dictated by the reactivity of its amine groups and the pyrazine (B50134) ring. The two primary amine groups are nucleophilic and can readily participate in reactions to form a variety of derivatives.

For instance, these amine groups can react with diketones to yield larger, more complex heterocyclic structures. This reactivity makes this compound a valuable starting material for synthesizing extended π-conjugated systems. These resulting compounds are of interest for their potential applications in electronic materials and as ligands for metal complexes.

DerivativeReagents and Conditions
5,6-dimethyl- nih.govlifechemicals.comeurekaselect.comthiadiazolo[3,4-b]pyrazineReaction with appropriate sulfur-containing reagents.
Schiff base derivativesCondensation with various aldehydes or ketones.
Fused heterocyclic systemsCyclization reactions with α-dicarbonyl compounds.
A table of representative derivatives of this compound and the general conditions for their synthesis.

Advanced Characterization and Analytical Methodologies for Pyrazine Compounds

Spectroscopic Analysis of Pyrazine (B50134) Derivatives

Spectroscopic techniques are fundamental in identifying and characterizing pyrazine derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, it is possible to obtain a wealth of information about their electronic and molecular structures.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For pyrazine derivatives, the absorption of UV-Vis light typically corresponds to π → π* and n → π* transitions. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the pyrazine ring.

Infrared (IR) spectroscopy is employed to identify the functional groups and ascertain the vibrational modes of a molecule. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

For 5,6-Dimethylpyrazine-2,3-diamine, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups present. These would include N-H stretching vibrations from the diamine groups, C-H stretching from the methyl groups and the pyrazine ring, C=N and C=C stretching vibrations within the pyrazine ring, and N-H bending vibrations. The precise frequencies of these bands can be influenced by the electronic effects of the substituents and any intra- or intermolecular hydrogen bonding.

A representative, though not specific, IR data table for a compound with similar functional groups is presented below to illustrate the expected regions of absorption.

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretching (amine)3300-3500
C-H Stretching (aromatic)3000-3100
C-H Stretching (aliphatic)2850-3000
C=N Stretching (ring)1550-1650
C=C Stretching (ring)1400-1600
N-H Bending (amine)1500-1650
C-H Bending (methyl)1375-1450

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. By observing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides information about the chemical environment of each atom.

For this compound, ¹H NMR spectroscopy would reveal signals corresponding to the protons of the methyl groups and the amine groups. The chemical shift (δ) of these signals would be indicative of their electronic environment. The integration of the signals would confirm the number of protons in each environment.

¹³C NMR spectroscopy would provide complementary information, showing distinct signals for the carbon atoms of the pyrazine ring and the methyl groups. The chemical shifts of the ring carbons would be particularly sensitive to the electron-donating effects of the amino and methyl substituents.

While specific NMR data for this compound is not available in the searched literature, a hypothetical data table based on known substituent effects on pyrazine rings is provided for illustrative purposes.

NucleusType of AtomExpected Chemical Shift (δ, ppm)
¹HAmine (NH₂)4.0 - 5.0
¹HMethyl (CH₃)2.2 - 2.5
¹³CRing Carbon (C-NH₂)145 - 155
¹³CRing Carbon (C-CH₃)135 - 145
¹³CMethyl Carbon (CH₃)15 - 25

Electrochemical Characterization Techniques

Electrochemical methods are vital for understanding the redox properties of pyrazine compounds. These techniques can determine the potentials at which the compound is oxidized or reduced and provide insights into the stability of the resulting species.

Cyclic voltammetry is a widely used electrochemical technique to study the redox behavior of chemical species. It involves scanning the potential of an electrode and measuring the resulting current. For pyrazine systems, cyclic voltammetry can reveal information about the electron-transfer processes.

The redox behavior of this compound would be influenced by the electron-donating amino and methyl groups, which would be expected to make the pyrazine ring more susceptible to oxidation compared to unsubstituted pyrazine. A cyclic voltammogram would likely show one or more oxidation peaks corresponding to the removal of electrons from the molecule. The reversibility of these processes would provide information about the stability of the resulting cation radicals. Specific peak potentials would depend on the solvent and electrolyte system used.

X-ray Crystallography and Detailed Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would yield a complete picture of its molecular geometry. It would confirm the planarity of the pyrazine ring and reveal the orientation of the methyl and amino substituents. Furthermore, it would provide crucial information about the intermolecular interactions in the solid state, such as hydrogen bonding involving the amine groups, which can significantly influence the crystal packing. The crystallographic data would include unit cell parameters, space group, and atomic coordinates. Without an experimental crystal structure, these details remain speculative.

Single Crystal X-ray Diffraction Analysis of Pyrazine Derivatives

In the study of various pyrazine derivatives, single crystal X-ray diffraction has been instrumental. For instance, the analysis of N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide and its derivatives revealed that the molecules are generated by inversion symmetry, with the pyrazine rings located at the centers of inversion. nih.gov The pyridine (B92270) rings were found to be significantly inclined with respect to the pyrazine ring. nih.gov

Similarly, the crystal structure of 5,6-dimethylpyrazine-2,3-dicarboxylic acid, a related compound, was determined to be monoclinic. nih.gov The analysis of 5,6-dimethylpyrazine-2,3-dicarbonitrile showed that its asymmetric unit contains two independent molecules. nih.gov This level of detail is crucial for understanding the structure-property relationships of these compounds.

Table 1: Crystallographic Data for Selected Pyrazine Derivatives

Compound Crystal System Space Group Key Structural Features Reference
N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide Monoclinic P2₁/c Molecule generated by inversion symmetry; pyridine rings inclined to the pyrazine ring. nih.gov
5,6-Dimethylpyrazine-2,3-dicarboxylic acid Monoclinic C2/c Asymmetric unit consists of one complete molecule and a second molecule generated by twofold axis symmetry. nih.gov

Analysis of Asymmetric Units and Twinning Phenomena in Pyrazine Crystal Structures

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. In some pyrazine derivatives, the asymmetric unit can contain more than one independent molecule, providing insight into the packing and intermolecular interactions. For example, the asymmetric unit of 5,6-dimethylpyrazine-2,3-dicarbonitrile contains two distinct molecules. nih.gov

Twinning is a phenomenon where two or more intergrown crystals have a definite, symmetrical orientation relationship. This can complicate structure determination but also provides information about the crystal growth. The crystal of 5,6-dimethylpyrazine-2,3-dicarbonitrile was found to be a non-merohedral twin, with the two components present in a nearly equal ratio. nih.gov

Investigations into Supramolecular Interactions and Crystal Packing

Supramolecular chemistry focuses on the interactions between molecules, which govern their assembly into larger, organized structures. In pyrazine derivatives, hydrogen bonding and π-π stacking are common and crucial supramolecular interactions that dictate the crystal packing.

In the crystals of N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide and its derivatives, molecules are linked by N—H⋯N hydrogen bonds, forming layers. iucr.org These layers are further connected by C—H⋯O hydrogen bonds to create a three-dimensional supramolecular structure. iucr.org In some cases, offset π–π interactions between pyridine rings are also observed. iucr.orgresearchgate.net

The study of pyrazine-pyridine hybrids has shown that parallel stacking of pyrazine rings and weak C–H⋯N interactions are significant in their crystal lattices. rsc.org The crystal packing of 5,6-dimethylpyrazine-2,3-dicarboxylic acid features O—H⋯N hydrogen bonds that link the molecules into layers. nih.gov These non-covalent interactions are fundamental to understanding the solid-state properties of pyrazine compounds. nih.gov

Advanced Catalyst Characterization Techniques for Pyrazine Synthesis

The synthesis of pyrazine derivatives often relies on catalytic processes. Characterizing the catalysts used in these reactions is essential for understanding their activity, selectivity, and stability, which in turn allows for process optimization.

A variety of techniques are employed to characterize catalysts for pyrazine synthesis. For the synthesis of pyrazinoporphyrazine network polymers, which act as catalysts, elemental analysis, IR, and NMR spectroscopy are used to confirm the structure of the resulting materials. researchgate.net

In the manganese-catalyzed synthesis of pyrazines from β-amino alcohols, ³¹P NMR spectroscopy was used to probe the active catalytic species. acs.orgnih.gov Although complete characterization of the active species was challenging, the data suggested the formation of a five-coordinated amido species that plays a role in the dehydrogenation process. acs.orgnih.gov

For heterogeneous catalysts, such as a copper-bearing salen Schiff base complex anchored to SBA-15 used in the synthesis of 5,6-dimethylpyrazine-2,3-dicarbonitrile, characterization would typically involve techniques like transmission electron microscopy (TEM) to visualize the catalyst structure and distribution, nitrogen physisorption to determine surface area and pore size, and X-ray photoelectron spectroscopy (XPS) to analyze the oxidation state of the metal.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide
3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide
N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide
5,6-Dimethylpyrazine-2,3-dicarboxylic acid
5,6-Dimethylpyrazine-2,3-dicarbonitrile
p-benzoquinonebis[2,3-b; 2′,3′-b′]pyrazine-5,6-dinitrile
2-phenylglycinol
2,5-diphenylpyrazine
2,3-diaminomaleonitrile
biacetyl

Ligand Chemistry and Coordination Complexes of Diaminopyrazine Derivatives

Coordination Modes and Binding Affinity of Pyrazine (B50134) Diamines to Metal Centers

There is no available research data detailing the specific coordination modes or binding affinity of 5,6-Dimethylpyrazine-2,3-diamine with various metal centers. Theoretical studies or experimental evidence that would elucidate whether it acts as a monodentate, bidentate-chelating, or bridging ligand are absent from the current body of scientific literature.

Synthesis and Spectroscopic Characterization of Metal Complexes Incorporating Pyrazine Diamines

No published methods for the synthesis of metal complexes specifically incorporating this compound as a ligand could be found. Consequently, there is no spectroscopic data (e.g., IR, NMR, UV-Vis, X-ray crystallography) available to characterize such complexes.

Stereochemical Aspects of Pyrazine-Bridged Coordination Systems

The stereochemical outcomes of using this compound in coordination systems, particularly in bridged architectures, remain unexplored. There are no studies on the influence of the methyl and amino groups on the resulting geometries or isomeric preferences of potential multinuclear structures.

Reactivity and Mechanistic Studies of Coordinated Pyrazine Ligands

Information regarding the reactivity of this compound once coordinated to a metal center is not available. Mechanistic studies investigating processes such as electron transfer, ligand substitution, or catalytic activity involving complexes of this ligand have not been reported.

Supramolecular Chemistry and Crystal Engineering Involving Pyrazine Systems

Hydrogen Bonding Networks and Self-Assembly in Pyrazine-Containing Structures

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces, with hydrogen bonding being a primary directional interaction. In pyrazine (B50134) systems, the nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors, while substituent groups, such as amino groups, can serve as hydrogen bond donors. This donor-acceptor relationship is fundamental to the self-assembly of pyrazine-containing structures into well-defined supramolecular motifs.

The presence of amino groups on the pyrazine ring, as in diamino-pyrazine derivatives, introduces strong hydrogen bond donating capabilities. These N-H groups can interact with the pyrazine nitrogen atoms of neighboring molecules or with other acceptor sites, leading to the formation of one-, two-, or three-dimensional networks. For instance, in related systems like 3,5-diamino-6-aryl triazines, extensive networks of hydrogen bonds are the dominant forces in the crystal packing. researchgate.net The specific topology of these networks is highly sensitive to the nature and position of other substituents on the ring and the presence of co-crystallizing solvent molecules. researchgate.net

In the case of a molecule like 5,6-Dimethylpyrazine-2,3-diamine , the combination of two amino groups and two methyl groups on the pyrazine ring presents a rich platform for diverse hydrogen bonding and self-assembly patterns. The two adjacent amino groups can form intramolecular hydrogen bonds, influencing the planarity of the molecule, or participate in intermolecular interactions, leading to the formation of dimeric or catemeric structures. The methyl groups, in turn, can further guide the packing of these primary motifs.

Co-crystal Formation and Crystal Packing Analysis of Pyrazine Derivatives

Co-crystallization has emerged as a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials. This approach involves the combination of two or more different molecular components in a stoichiometric ratio within a single crystal lattice. Pyrazine derivatives, with their hydrogen bonding capabilities, are excellent candidates for co-crystal formation.

The formation of co-crystals with pyrazine derivatives is often driven by the formation of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. For pyrazines, common synthons involve hydrogen bonds between the pyrazine nitrogen and a hydrogen bond donor from a co-former molecule, such as a carboxylic acid or another amide.

While no specific co-crystal studies involving This compound are publicly available, the crystal structure of the closely related compound, 5,6-Dimethylpyrazine-2,3-dicarbonitrile , provides valuable insights into the potential crystal packing of such substituted pyrazines. The crystal data for this compound reveals a monoclinic crystal system with two independent molecules in the asymmetric unit. nih.govresearchgate.net This suggests a packing arrangement that is influenced by the specific intermolecular interactions between the dicarbonitrile and dimethyl functionalities.

Table 1: Crystal Data for 5,6-Dimethylpyrazine-2,3-dicarbonitrile nih.govresearchgate.net

Crystal ParameterValue
Chemical FormulaC₈H₆N₄
Molecular Weight158.17
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.183 (2)
b (Å)9.210 (1)
c (Å)18.761 (2)
β (°)130.151 (2)
Volume (ų)3193.8 (6)
Z16
Temperature (K)150

In a hypothetical co-crystal of This compound , the amino groups would be expected to form strong hydrogen bonds with suitable co-formers containing hydrogen bond acceptor groups, such as carboxylic acids or amides. The resulting supramolecular architecture would be dependent on the geometry and functionality of the chosen co-former.

Design Principles for Supramolecular Architectures Utilizing Pyrazine Scaffolds

The rational design of supramolecular architectures relies on a deep understanding of the relationship between molecular structure and intermolecular interactions. For pyrazine scaffolds, several key principles guide the construction of desired assemblies:

Directionality of Hydrogen Bonds: The predictable geometry of hydrogen bonds involving the pyrazine nitrogen atoms and substituent groups allows for the programmed assembly of molecules. The number and position of hydrogen bond donors and acceptors on the pyrazine derivative and any co-formers will determine the dimensionality and topology of the resulting network.

Hierarchical Assembly: Supramolecular structures are often formed through a hierarchical process. Strong hydrogen bonds may first lead to the formation of primary motifs like dimers or chains. These primary structures then pack together, guided by weaker interactions such as C-H···π, π-π stacking, and van der Waals forces, to form the final three-dimensional crystal lattice.

Influence of Substituents: The nature of the substituents on the pyrazine ring has a profound impact on the resulting supramolecular architecture. Electron-donating groups, like amino groups, can enhance the basicity of the pyrazine nitrogens, strengthening their hydrogen bond acceptor capabilities. Bulky substituents can introduce steric hindrance, influencing the possible packing arrangements.

Symmetry and Complementarity: The symmetry of the pyrazine-based building block and its complementarity with other components are crucial for the formation of well-ordered crystalline materials. Matching the symmetry and interaction sites of the components can lead to the formation of predictable and stable supramolecular structures.

In the context of This compound , its C2v symmetry and the presence of both strong hydrogen bond donors (amino groups) and potential weak donors (methyl groups) make it a versatile building block for supramolecular construction. By carefully selecting co-formers with complementary hydrogen bonding sites, it should be possible to design a wide range of supramolecular architectures, from discrete assemblies to extended networks with potentially interesting material properties.

Photophysical and Optoelectronic Properties of Diaminopyrazine Derivatives

Absorption and Emission Spectroscopy of Pyrazine (B50134) Chromophores

The photophysical behavior of pyrazine derivatives is fundamentally governed by the electronic transitions within the pyrazine ring, a nitrogen-containing heterocycle. The presence of substituents, such as the diamino and dimethyl groups in 5,6-Dimethylpyrazine-2,3-diamine, is expected to significantly modulate these properties.

The amino groups, acting as electron-donating substituents, are anticipated to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the parent pyrazine molecule. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, thereby reducing the HOMO-LUMO energy gap. The methyl groups, being weakly electron-donating, would likely contribute further to this shift, albeit to a lesser extent.

Solvatochromism and Solvent Effects on Optical Properties

Solvatochromism, the change in the color of a solution of a compound with a change in solvent polarity, is a well-documented phenomenon in pyrazine derivatives. For this compound, the presence of both hydrogen bond donating (the amino groups) and accepting (the pyrazine nitrogens) sites suggests that its absorption and emission spectra would be sensitive to the hydrogen bonding capabilities and polarity of the solvent.

In polar protic solvents, hydrogen bonding interactions with the amino and pyrazine nitrogen atoms would likely lead to shifts in the electronic energy levels. The specific nature of these shifts (hypsochromic or bathochromic) would depend on the relative stabilization of the ground and excited states by the solvent. Due to the expected increase in dipole moment upon excitation in such donor-acceptor systems, a positive solvatochromism (red shift in more polar solvents) is generally anticipated for the fluorescence emission.

Electroluminescence Mechanisms in Pyrazine-Based Materials

Pyrazine derivatives are of significant interest for their potential use in organic light-emitting diodes (OLEDs) due to their electron-deficient nature, which facilitates electron injection and transport. In the context of electroluminescence, a material based on this compound would likely function as either an emissive layer or an electron-transporting layer.

The electroluminescence mechanism would involve the injection of electrons into the LUMO and holes into the HOMO of the pyrazine derivative molecules under an applied electric field. The subsequent recombination of these charge carriers would lead to the formation of excitons (excited states), which would then radiatively decay to the ground state, emitting light of a specific wavelength determined by the HOMO-LUMO gap. The efficiency of this process would be influenced by factors such as charge carrier mobility, injection barriers, and the photoluminescence quantum yield of the material.

Charge Transfer Phenomena in Pyrazine Systems

The electronic structure of this compound, with its electron-donating amino groups and electron-accepting pyrazine core, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In an ICT process, electron density is transferred from the donor part of the molecule (the amino groups) to the acceptor part (the pyrazine ring).

This ICT character would be evident in the solvatochromic behavior of the compound and would also influence its nonlinear optical properties. The efficiency of ICT is highly dependent on the electronic coupling between the donor and acceptor moieties and their relative orientation.

Structure-Photophysical Property Relationships in Pyrazine Derivatives

The photophysical properties of pyrazine derivatives can be systematically tuned by modifying their molecular structure. For the this compound scaffold, several structure-property relationships can be inferred:

Effect of Amino Groups: The presence and nature of the amino substituents are paramount. Alkylation or arylation of the amino groups would further modulate the electron-donating strength and, consequently, the absorption and emission wavelengths.

Effect of Methyl Groups: The methyl groups at the 5 and 6 positions provide steric hindrance and electronic perturbation. Replacing these with other alkyl or aryl groups would influence the molecular packing in the solid state and fine-tune the electronic properties.

Substitution at other positions: Functionalization at other positions on the pyrazine ring, if available, would offer another avenue to modify the photophysical characteristics.

To fully elucidate the specific photophysical and optoelectronic properties of this compound, dedicated experimental studies, including absorption and emission spectroscopy in various solvents, and computational modeling are required. Such research would provide valuable data for the rational design of novel materials for optoelectronic applications.

Material Science Applications Derived from Fundamental Research on Diaminopyrazines

Organic Light-Emitting Diode (OLED) Components

The intrinsic electronic properties of pyrazine-based molecules make them highly suitable for various roles within OLEDs. Their electron-deficient core is particularly advantageous for creating materials that facilitate electron transport, while strategic molecular design has enabled their use as efficient light emitters.

Exploration of Pyrazine (B50134) Derivatives as Electron Transporting Materials

Efficient electron transport is critical for achieving high performance in OLEDs. Electron Transporting Materials (ETMs) must possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels to facilitate electron injection from the cathode and transport to the emissive layer. Nitrogen-containing heterocycles, including pyrazine, pyrimidine, and pyridine (B92270), are classic electron-deficient units widely used in the design of ETMs and bipolar host materials. researchgate.net

Researchers have successfully designed and synthesized novel pyrazine-containing compounds for this purpose. For instance, a pyridopyrazine derivative, 2,3-Di(pyridine-2-yl)-7-(4-triphenylsilyl)phenyl)pyrido[2,3-b]pyrazine (DPPP), was developed as a new ETM. nih.govresearchgate.net This material demonstrates the requisite low reduction potential for efficient electron transport and forms stable, homogeneous amorphous films, a crucial property for device fabrication. nih.govresearchgate.net In a device structure utilizing DPPP as the ETM, a maximum luminance of 25,000 cd/m² and a current efficiency of 10.9 cd/A were achieved, highlighting the effectiveness of the pyrazine skeleton in electron-transporting applications. nih.gov

Development of Pyrazine-Based Fluorescent Emitters and Dopants

Pyrazine derivatives have been extensively developed as fluorescent emitters, particularly for achieving efficient blue and green emission, a long-standing challenge in OLED technology. Many of these advanced materials operate via the mechanism of Thermally Activated Delayed Fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. nih.gov

The design of these emitters often involves creating a donor-acceptor (D-A) structure, where the electron-deficient pyrazine acts as the acceptor. For example, two TADF emitters, 4tCzPz and 4αCbPz, based on a tetra-donor pyrazine core were developed for use in both OLEDs and organic semiconductor lasers. st-andrews.ac.ukresearchgate.net OLEDs fabricated with these materials as emitters achieved high maximum external quantum efficiencies (EQE) of 24.6% and 21.3%, respectively. st-andrews.ac.ukresearchgate.net

Similarly, indenopyrazine derivatives with phenanthrene (B1679779) or pyrene (B120774) side groups have been synthesized, yielding materials with high photoluminescence quantum efficiency in the blue region of the spectrum. optica.org A device using one such derivative, PY-EIP, as a non-doped emitter showed a luminance efficiency of 5.15 cd/A. optica.org When used as a blue dopant in a solution-processed white OLED, it contributed to a device with a high luminance efficiency of 3.95 cd/A. optica.org

The following table summarizes the performance of select OLEDs incorporating pyrazine-based emitters.

EmitterHostPeak Emission (nm)Max. EQE (%)Application
4tCzPz mCBP49224.6%TADF Emitter st-andrews.ac.ukresearchgate.net
4αCbPz mCBP47521.3%TADF Emitter st-andrews.ac.ukresearchgate.net
TCzPZCN mCP4807.6%Blue TADF Emitter nih.gov
PY-EIP N/A (neat)4685.15 cd/A (Eff.)Non-doped Emitter optica.org
PY-EIP NPB + DPVBi456 & 5513.95 cd/A (Eff.)Blue Dopant in WOLED optica.org

Chemical Sensor Development Based on Pyrazine Structures

The ability of the nitrogen atoms in the pyrazine ring to act as ligands for metal ions and as protonation sites makes pyrazine derivatives excellent candidates for chemical sensor development. These interactions lead to measurable changes in the optical properties of the molecule, such as color and fluorescence.

Metal Ion Sensing Architectures Utilizing Pyrazine Ligands

Pyrazine-based ligands are effective in the selective complexation and sensing of various metal ions. rsc.org The coordination of a metal ion to the pyrazine ligand alters the electronic structure of the molecule, leading to a distinct change in its photophysical properties, which forms the basis of the sensing mechanism.

A prominent example is 2,3,5,6-tetrakis(2-pyridyl)pyrazine (TPPZ), which has been shown to be an effective fluorescent sensor for metal ions. nih.gov The complexation of TPPZ with metal ions can induce a fluorescence response. Interestingly, TPPZ demonstrates an "OFF-OFF-ON" sensing mechanism; the ligand itself is non-fluorescent, and the 1:1 complex with a metal ion is also non-fluorescent, but the 2:1 (TPPZ:metal) complex exhibits strong fluorescence. nih.govresearchgate.net This stepwise complex formation allows for sensitive detection at specific concentration ratios. nih.gov

Other pyrazine derivatives have been synthesized to act as fluorescent probes for heavy metal ions like Cd(II) and Zn(II). uns.ac.id For instance, an iron(III) complex with a pyrazoline derivative ligand was used as a fluorosensor. The addition of Cd(II) ions caused fluorescence enhancement ("turn-on"), while the addition of Zn(II) ions resulted in an initial quenching followed by enhancement ("turn-off-on"), demonstrating the potential for ion-specific response patterns. uns.ac.id The development of such sensors is crucial due to the toxicity of heavy metals and the need for sensitive detection methods. mdpi.com

pH-Responsive Optical Sensors (Acidochromism) Employing Pyrazine Systems

Acidochromism refers to the reversible change in color and/or fluorescence of a compound in response to a change in pH. This phenomenon is particularly relevant for pyrazine derivatives, as the nitrogen atoms in the pyrazine ring can be protonated in acidic conditions. researchgate.net This protonation modifies the intramolecular charge transfer (ICT) characteristics of the molecule, leading to observable shifts in its absorption and emission spectra.

Research on distyrylpyrazines has shown that protonation on the pyrazine ring alters the material's optical properties, allowing for the sensing of environmental pH. researchgate.net A pyrazine-based chromophore featuring a donor-π-acceptor-π-acceptor (D-π-A-π-A) structure was synthesized and demonstrated a distinct acidochromic effect. nih.gov The protonation-deprotonation process was reversible upon the addition of acid (TFA) and base (TEA), confirming its utility as a pH-responsive optical system. nih.gov

The development of optical pH sensors often involves immobilizing the responsive dye into a polymer matrix or onto a solid support to create practical optodes or test strips. mdpi.commdpi.comresearchgate.netresearchgate.net While much work has been done with various indicators, pyrazine-based systems offer a promising platform for developing sensors for low-pH environments due to the pKa of the pyrazine core. mdpi.comresearchgate.net

Pyrazine SystemAnalyteSensing MechanismObserved Response
2,3,5,6-tetrakis(2-pyridyl)pyrazine (TPPZ) Metal Ions (Mn+)Stepwise ComplexationOFF-OFF-ON Fluorescence nih.gov
Fe(III)-Pyrazoline Complex Cd(II), Zn(II)ComplexationTurn-on (Cd2+), Turn-off-on (Zn2+) uns.ac.id
Distyrylpyrazines pH (Acid)Protonation (Acidochromism)Changes in absorption and emission researchgate.net
D-π-A-π-A Pyrazine Probe pH (Acid/Base)Protonation/DeprotonationColorimetric and Fluorimetric changes nih.gov

Investigation of Nonlinear Optical (NLO) Properties in Pyrazine Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and strong donor-acceptor groups are known to possess significant NLO properties. researchgate.netmdpi.com

The investigation of pyrazine derivatives has revealed their potential as second-order NLO materials. Theoretical studies using density functional theory (DFT) and experimental measurements like Hyper-Rayleigh Scattering (HRS) have been employed to understand the structure-property relationships in these compounds. upce.czrsc.org

Research on Λ-shaped (or V-shaped) pyrazine derivatives has shown that the arrangement of donor and acceptor groups significantly influences the NLO response. upce.czresearchgate.net For instance, in 2,3-isomers of certain pyrazine derivatives, the NLO response is strikingly dipolar, whereas the corresponding 2,6-isomers exhibit a mostly octupolar response. rsc.orgrsc.org This demonstrates that molecular symmetry is a key factor in controlling the nature of the NLO properties. researchgate.net These studies have reported large first hyperpolarizability (β) values for pyrazine derivatives, significantly higher than standard NLO materials like urea, indicating a strong potential for practical applications. researchgate.net

The table below presents calculated NLO properties for a representative pyrazine derivative compared to a standard reference material.

CompoundEnvironmentβ(-2ω; ω, ω) (x 10⁻³⁰ esu)
Λ-shaped pyrazine derivative Gas Phase82
Λ-shaped pyrazine derivative Aqueous Solvent162
p-nitroaniline (reference) N/A6.42
Urea (reference) N/A0.34
Data sourced from reference researchgate.net

Biosynthesis and Biomolecular Interactions of Pyrazine Derivatives

Microbial Biosynthesis Pathways of Alkylpyrazines

The microbial production of alkylpyrazines is a subject of significant interest, particularly in the food and flavor industries. These heterocyclic nitrogen-containing compounds are key contributors to the aroma and flavor of many fermented foods. The biosynthesis of these molecules involves specific enzymatic pathways and precursor molecules.

Identification of Substrates and Intermediates in Enzymatic Pathways

The biosynthesis of alkylpyrazines by microorganisms, such as Bacillus subtilis, often utilizes common metabolic building blocks. For instance, the formation of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) by B. subtilis has been shown to originate from L-threonine and D-glucose. asm.org In these pathways, aminoacetone and acetoin (B143602) are key intermediates. asm.org Aminoacetone can be formed from the metabolism of L-threonine, while acetoin can be derived from D-glucose. asm.org It is proposed that two molecules of aminoacetone can spontaneously condense to form 2,5-dimethylpyrazine. asm.org

The general scheme for the biosynthesis of some alkylpyrazines is presented below:

L-threonine is converted to aminoacetone.

D-glucose metabolism can lead to the formation of acetoin.

These intermediates can then react to form various alkylpyrazines.

While the specific precursors for 5,6-Dimethylpyrazine-2,3-diamine have not been explicitly identified in the literature, it is plausible that its biosynthesis would involve the condensation of a diamino-dicarbonyl precursor. The synthesis of a related compound, 5,6-dimethylpyrazine-2,3-dicarbonitrile, involves the reaction of 2,3-diaminomaleonitrile and biacetyl, suggesting that similar diamine precursors might be involved in the biosynthesis of the target compound. researchgate.net

Role of Specific Enzymes in Biological Pyrazine (B50134) Formation

Specific enzymes play a crucial role in the formation of the precursors for pyrazine synthesis. In Bacillus subtilis, L-threonine-3-dehydrogenase is a key enzyme that catalyzes the conversion of L-threonine to an intermediate that leads to aminoacetone. asm.org The inactivation of other enzymes, such as 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) , which normally cleaves an intermediate in the threonine metabolic pathway, can lead to an increased production of 2,5-dimethylpyrazine. asm.org

The table below summarizes the key enzymes and their roles in the biosynthesis of related alkylpyrazines.

EnzymeRoleOrganism
L-threonine-3-dehydrogenaseCatalyzes the initial step in the conversion of L-threonine to a precursor of aminoacetone. asm.orgBacillus subtilis
KBL (2-amino-3-ketobutyrate CoA ligase)Its inactivation can lead to increased pyrazine production by preventing the degradation of a key intermediate. asm.orgBacillus subtilis

Fundamental Mechanisms of Pyrazine Formation in Biological Matrices (e.g., Fermentation Processes)

Pyrazines are commonly formed in biological matrices through fermentation processes, contributing significantly to the flavor profiles of foods like natto (fermented soybeans) and Chinese liquor. nih.govthegoodscentscompany.com The formation of these compounds is often a result of the Maillard reaction between amino acids and reducing sugars at elevated temperatures, but microbial fermentation provides a pathway for their formation under milder conditions. nih.gov

During fermentation, microorganisms like Bacillus subtilis produce and secrete the necessary precursors, such as amino ketones, which can then spontaneously condense to form the pyrazine ring. asm.org The specific types and quantities of pyrazines produced can vary depending on the microbial strain and the composition of the fermentation medium. nih.gov For example, different strains of B. subtilis isolated from natto have been shown to produce varying profiles of alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,5-dimethylpyrazine. nih.gov The pH of the environment can also influence the rate of spontaneous pyrazine formation from their precursors. asm.org

Investigation of Pyrazine Derivatives in Structure-Activity Relationship Studies for Biological Effects

Pyrazine derivatives are a class of compounds with diverse biological activities, and their structure plays a critical role in their pharmacological effects. Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a compound influences its biological activity, guiding the design of new therapeutic agents.

Similarly, various N-arylpiperazine derivatives, which share a heterocyclic nitrogen-containing core, have been studied for their antimycobacterial activity. mdpi.com These studies highlight the importance of the substituents on the aromatic ring in determining the potency of the compounds. Furthermore, the synthesis of novel 2,4-diamino-1,3,5-triazine derivatives has led to the identification of compounds with significant in vitro antitumor activity. nih.gov The specific arrangement of amino and other functional groups on the triazine ring was found to be crucial for their anticancer effects. nih.gov

These examples underscore the principle that the biological activity of heterocyclic compounds like pyrazines is highly dependent on the nature and position of their substituents. It is therefore plausible that the diamino substitution at the 2- and 3-positions and the dimethyl substitution at the 5- and 6-positions of the pyrazine ring in this compound would confer specific biological properties, which warrant further investigation.

Conclusion and Future Research Directions

Summary of Current Research Advancements in Diaminopyrazine Chemistry

Research in diaminopyrazine chemistry has seen substantial progress, particularly in the development of efficient synthetic methodologies and the exploration of their diverse applications. Pyrazine (B50134) derivatives, in general, are recognized for their significant pharmacological potential, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net The core pyrazine structure serves as a crucial building block in organic chemistry for creating more complex heterocyclic systems. researchgate.netnih.gov

A notable advancement is the synthesis of diaminopyrazine derivatives through various catalytic and multi-component reactions. These methods aim to improve yield, selectivity, and environmental sustainability. For instance, the synthesis of related pyrazine compounds has been achieved through reactions like the condensation of diamines with dicarbonyl compounds. nih.gov The development of hybrid drugs incorporating diazine rings, including pyrazines, is a modern approach in antimicrobial therapy to combat resistance. nih.gov

Emerging Research Avenues for 5,6-Dimethylpyrazine-2,3-diamine and Related Compounds

The unique structural features of this compound make it a promising candidate for several cutting-edge research areas. Its potential applications are being explored in materials science, particularly in the development of organic electronic materials and coordination polymers. The nitrogen atoms in the pyrazine ring and the amino substituents provide excellent coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing.

Furthermore, the exploration of diaminopyrazines as proton transfer complexes is a growing field of interest. These complexes have potential applications in various chemical reactions and may exhibit interesting biological activities, such as DNA binding and antitumor properties. nih.gov The ability of the diaminopyrazine scaffold to participate in hydrogen bonding and proton transfer makes it a valuable component in the design of supramolecular assemblies.

Challenges and Opportunities in the Synthesis and Application-Oriented Research of Diaminopyrazine Derivatives

Despite the significant progress, challenges remain in the synthesis and application of diaminopyrazine derivatives. One of the primary challenges is the development of highly efficient and regioselective synthetic methods. Achieving specific substitution patterns on the pyrazine ring can be complex and often requires multi-step syntheses with purification challenges. researchgate.net The development of one-pot or tandem reactions that allow for the rapid construction of complex diaminopyrazine-based molecules from simple starting materials is a key area of opportunity. mdpi.com

Another challenge lies in fully elucidating the structure-activity relationships of these compounds. Understanding how subtle changes in the molecular structure affect their biological and material properties is crucial for the rational design of new and improved derivatives. nih.gov This requires a combination of experimental screening and computational modeling to predict the properties and guide synthetic efforts.

The opportunities in this field are vast. The development of novel diaminopyrazine-based compounds could lead to breakthroughs in medicine, with potential applications as anticancer, antimicrobial, and antiviral agents. researchgate.netnih.gov In materials science, these compounds could be utilized in the creation of advanced materials with tailored electronic, optical, and magnetic properties. The versatility of the diaminopyrazine core provides a rich platform for further exploration and innovation.

Q & A

Q. What are the established synthetic routes for 5,6-dimethylpyrazine-2,3-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions between diamines and diketones. For example:

  • Ethylene diamine + 2,3-butanedione : Forms 2,3-dimethyl-5,6-dihydropyrazine intermediates, which are oxidized to yield the final product .
  • 1,2-Diaminopropane + 2,3-pentanedione : Produces isomeric derivatives, requiring careful analysis (e.g., mass spectrometry) to confirm regiochemistry .
    Key Considerations :
  • Solvent choice (e.g., methanol or ethanol) affects reaction kinetics.
  • Catalysts (e.g., acidic or basic conditions) influence substitution patterns.
  • Purity is validated via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups resonate at δ ~2.5 ppm; aromatic protons appear as singlet(s) due to symmetry.
    • ¹³C NMR : Pyrazine carbons appear at δ ~150–160 ppm; methyl carbons at δ ~20–25 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 152) and fragmentation patterns .
  • X-Ray Crystallography :
    • Monoclinic crystal system (space group C2/c) with unit cell parameters:
      a = 24.183 Å, b = 9.210 Å, c = 18.761 Å, β = 130.15° .
    • Planar molecular geometry (r.m.s. deviation <0.03 Å) stabilizes π-π stacking interactions .

Q. How do the amino and methyl functional groups in this compound influence its reactivity?

Methodological Answer:

  • Amino Groups (-NH₂) :
    • Participate in hydrogen bonding with biological targets (e.g., enzymes) .
    • Enable nucleophilic substitution reactions (e.g., alkylation or acylation) .
  • Methyl Groups (-CH₃) :
    • Enhance steric hindrance, reducing unwanted side reactions.
    • Stabilize the pyrazine ring via hyperconjugation, lowering oxidation potential .

Advanced Research Questions

Q. What reaction mechanisms govern the use of this compound in multi-component reactions (e.g., Groebke-Blackburn-Bienaymé)?

Methodological Answer: In the Groebke-Blackburn-Bienaymé reaction , the diamine acts as an amidine component:

Nucleophilic Attack : The amino group reacts with an aldehyde to form an imine intermediate.

Cyclization : Isonitrile addition triggers a [4+1] cycloaddition, forming imidazo[1,2-a]pyrazines .
Optimization Tips :

  • Use mild conditions (room temperature, ethanol solvent) to avoid by-products.
  • Catalytic acetic acid improves regioselectivity (>80% yield) .

Q. How do structural variations in pyrazine derivatives affect supramolecular interactions?

Methodological Answer:

  • Crystal Packing :
    • Methyl groups induce steric effects, reducing π-π stacking distances to ~3.8 Å .
    • Hydrogen-bonding networks (N-H···N) stabilize 3D frameworks .
  • Comparative Analysis :
    • 5,6-Dimethyl substitution increases planarity vs. ethyl-substituted analogs, enhancing stacking in co-crystals .

Q. How can biosynthetic pathways (e.g., in Bacillus subtilis) complement chemical synthesis for pyrazine derivatives?

Methodological Answer:

  • Biosynthesis Pathway :
    • L-Threonine → aminoacetone → 2,3-pentanedione → condensation with diamines → EDMPs (e.g., 2-ethyl-3,5-dimethylpyrazine) .
  • Advantages :
    • Eco-friendly (ambient temperature, aqueous media).
    • High enantiomeric purity (no racemization) .
  • Challenges :
    • Lower yields (~30%) vs. chemical synthesis (~70%) .

Q. How should researchers resolve contradictions in reported reaction yields for diaminopyrazine derivatives?

Methodological Answer: Case Study : Discrepancies in Groebke-Blackburn-Bienaymé reaction yields (40–90%):

  • Root Causes :
    • Impure starting materials (e.g., residual solvents in diamine precursors).
    • Inconsistent heating (microwave vs. oil bath) .
  • Resolution Strategy :
    • Standardize purification (e.g., column chromatography vs. recrystallization).
    • Use isotopically labeled reagents (e.g., ¹⁵N-diamine) to trace by-products via MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.